Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a cyclohexane moiety, with a hydroxyl group at the 4R position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is critical in medicinal chemistry as a building block for drug discovery, particularly in targeting enzymes and receptors involved in fibrosis, oncology, and central nervous system disorders. Its stereochemistry and functional groups influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h11,16H,4-10H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHSOHEOHVFKP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC[C@H]2O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The patent method emphasizes solvent selection for each step:
-
Step 1 : Glycol dimethyl ether/ethanol mixture enhances nitrile formation efficiency by stabilizing intermediates.
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Step 3 : Methanol facilitates Raney nickel-catalyzed hydrogenation, achieving full conversion within 6 hours at 50°C.
Temperature gradients are critical for stereoselectivity. The 4R configuration in the final product suggests a kinetic preference during cyclization, though the patent does not detail enantiomeric excess (EE) measurements.
Catalytic Hydrogenation Parameters
Raney nickel’s particle size and activation state directly impact cyclization efficiency. Pressures above 50 psi risk over-reduction of the nitrile group, while lower pressures (<30 psi) prolong reaction times.
Analytical Characterization and Validation
Spectroscopic Data
The patent-reported H NMR spectrum (400 MHz, CDCl) confirms structural integrity:
Chromatographic Purity
Silica gel column chromatography (eluent: dichloromethane/methanol gradients) achieves >95% purity, though the patent omits HPLC/MS validation.
Comparative Analysis of Synthetic Approaches
Industrial Considerations and Cost Efficiency
The patent route’s use of inexpensive starting materials (1,4-dioxaspiro[4.5]decane-8-one at ~$35/100mg) and recyclable solvents (toluene, methanol) underscores its industrial viability. Raney nickel’s reusability further reduces costs, though chiral resolution remains a cost driver absent asymmetric catalysis details .
Scientific Research Applications
Antibacterial Properties
Recent studies have demonstrated that tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate exhibits potent antibacterial activity against various strains of bacteria. The compound has been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecalis | <0.03125 μg/mL |
| Enterococcus faecium | <0.03125 μg/mL |
| Staphylococcus aureus (MDR) | 0.25 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
In vitro assays indicate that the compound acts as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, with IC50 values consistently below 100 nM, showcasing its effectiveness against multidrug-resistant strains .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Solubility : Favorable solubility in physiological conditions.
- Metabolic Stability : Preliminary studies suggest good metabolic stability.
- Toxicity Assessment : Initial assessments indicate low toxicity levels, making it a promising candidate for further development in antibacterial therapies .
Case Studies and Research Findings
-
Antibacterial Efficacy Study :
A study published in March 2023 evaluated the antibacterial efficacy of various derivatives related to tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane. The lead compound exhibited MIC values ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria and lower values against Gram-negative strains, indicating its broad-spectrum effectiveness . -
Mechanistic Insights :
The compound's mechanism was explored through in vitro assays that confirmed its role as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, reinforcing its potential as a therapeutic agent against resistant bacteria .
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogous spirocyclic derivatives:
Key Differences and Implications
Hydroxyl vs. This increases solubility in polar solvents and may improve target binding specificity . Oxo groups (e.g., in ) introduce electron-withdrawing effects, altering reactivity in nucleophilic additions or reductions .
These groups are common in kinase inhibitors due to their π-π stacking interactions with ATP-binding pockets.
Diazaspiro vs. Azaspiro Cores :
- Diazaspiro compounds (e.g., ) introduce an additional nitrogen atom, enabling dual hydrogen-bonding interactions. This is advantageous in protease inhibitors but may complicate synthetic routes due to regioselectivity challenges.
Salt Forms and Stability :
- Hydrochloride salts (e.g., ) improve crystallinity and shelf life but require neutralization for biological assays. The Boc group in the target compound offers stability during synthesis but requires acidic deprotection for further functionalization .
Biological Activity
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 2387568-05-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₂₅NO₃
- Molecular Weight : 255.35 g/mol
- PubChem CID : 97111975
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria.
Antibacterial Activity
Recent research indicates that this compound has significant antibacterial properties. It has been tested against various strains of bacteria, including multidrug-resistant strains. The following table summarizes its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Enterococcus faecalis | <0.03125 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
| Acinetobacter baumannii | 1–4 μg/mL |
These findings demonstrate the compound's potential as a novel antibacterial agent, particularly against resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits low toxicity to mammalian cells at concentrations effective against bacterial strains. The selectivity index suggests that the compound could be developed further for therapeutic applications without significant adverse effects on human cells.
Case Studies and Research Findings
-
Screening Assays for Type III Secretion System Inhibition :
A study conducted at Virginia Commonwealth University evaluated the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that at concentrations around 50 μM, the compound significantly reduced the secretion of virulence factors, suggesting a potential role in preventing bacterial infections by disrupting their ability to deliver effector proteins into host cells . -
Dual Inhibition of Bacterial Topoisomerases :
In a related study focusing on dual inhibitors of bacterial topoisomerases, compounds structurally similar to this compound demonstrated potent inhibition of both DNA gyrase and topoisomerase IV, leading to effective antibacterial activity against Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further development in this area.
Q & A
Q. How can this compound serve as a chiral building block in asymmetric synthesis?
- Methodological Answer : Exploit the 8-azaspiro[4.5]decane scaffold to induce chirality in target molecules. Use cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, retaining the tert-butyl group as a steric shield. Chiral HPLC or circular dichroism (CD) confirms configuration retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
